3-(2-Chloro-4-fluorobenzoyl)thiophene
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Overview
Description
3-(2-Chloro-4-fluorobenzoyl)thiophene is a chemical compound with the molecular formula C11H6ClFOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a 2-chloro-4-fluorobenzoyl group attached to the thiophene ring. It is used primarily in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorobenzoyl)thiophene typically involves the acylation of thiophene with 2-chloro-4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorobenzoyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzoyl group.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Lewis Acids: Used in Friedel-Crafts acylation.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted thiophenes, while oxidation and reduction can lead to different thiophene derivatives .
Scientific Research Applications
3-(2-Chloro-4-fluorobenzoyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation, but it is believed to exert its effects through modulation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-fluorobenzoyl)thiophene: Similar in structure but with different positional isomers.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents
Uniqueness
3-(2-Chloro-4-fluorobenzoyl)thiophene is unique due to the specific positioning of the chloro and fluoro groups on the benzoyl moiety, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFOS/c12-10-5-8(13)1-2-9(10)11(14)7-3-4-15-6-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOXBMRINTMAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641851 |
Source
|
Record name | (2-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-41-0 |
Source
|
Record name | (2-Chloro-4-fluorophenyl)-3-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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